N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide
Description
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with methyl groups at the 4 and 5 positions, a pyridin-3-ylmethyl group, and a cyclohexanecarboxamide moiety. The cyclohexane ring in this compound introduces conformational flexibility, while the pyridine and benzothiazole groups may facilitate hydrogen bonding and π-π interactions with biological targets. Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, which is a standard for small-molecule refinement .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-15-10-11-19-20(16(15)2)24-22(27-19)25(14-17-7-6-12-23-13-17)21(26)18-8-4-3-5-9-18/h6-7,10-13,18H,3-5,8-9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCJZCOANWEDAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached through a nucleophilic substitution reaction using pyridine-3-carboxaldehyde and a suitable base.
Formation of Cyclohexanecarboxamide: The final step involves the formation of the cyclohexanecarboxamide moiety through an amide coupling reaction using cyclohexanecarboxylic acid and a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed studies involving molecular docking, biochemical assays, and cellular experiments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of three comparable compounds:
Structural and Functional Analog from Screening Data
Compound : N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
- Molecular Formula : C₂₀H₁₇N₃OS₂
- Molecular Weight : 379.5 g/mol
- Key Differences :
- Replaces the cyclohexanecarboxamide with a thiophene-2-carboxamide group, reducing steric bulk and altering electronic properties.
- Substitutes the 4,5-dimethylbenzothiazole with a 6-ethylbenzothiazole , increasing hydrophobicity.
- Implications : The thiophene ring may enhance π-stacking with aromatic residues in target proteins, while the ethyl group could improve membrane permeability but reduce solubility .
Benzamide-Based Analog
Compound : N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
- Key Differences: Replaces the cyclohexanecarboxamide with a 3,4-dimethoxybenzamide group.
- Implications : The dimethoxybenzamide moiety may improve aqueous solubility but reduce blood-brain barrier penetration due to higher polar surface area .
Patent-Derived Cyclohexane Carboxamide Analog
Compound : N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide
- Key Differences: Incorporates a trifluoromethyl-rich oxazolidinone substituent, enhancing metabolic stability and binding affinity via hydrophobic interactions. Features a 4,4-dimethylcyclohexene ring, introducing rigidity compared to the parent compound’s flexible cyclohexane.
- Implications: The trifluoromethyl groups improve bioavailability and resistance to oxidative metabolism, while the oxazolidinone may target enzymes like cyclooxygenase or proteases .
Comparative Analysis Table
Biological Activity
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring, a pyridine moiety, and a cyclohexanecarboxamide structure. This unique combination is believed to facilitate interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C_{19}H_{22}N_{2}O_{1}S |
| Molecular Weight | 342.45 g/mol |
| CAS Number | 1352999-57-5 |
Biological Activity Overview
Preliminary studies suggest that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial effects against various pathogens.
- Anticancer Properties : Research indicates potential antitumor activity, particularly in inhibiting cell proliferation in cancer cell lines.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in disease pathways.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- DNA Interaction : Similar benzothiazole derivatives have been shown to bind to DNA, potentially inhibiting replication and transcription processes .
- Protein Binding : The compound may exhibit high binding affinity to target proteins involved in cancer progression and microbial resistance .
Case Studies and Research Findings
Recent studies have evaluated the efficacy of this compound in various assays:
Antitumor Activity
A study investigating the antitumor properties of benzothiazole derivatives revealed that compounds similar to the target exhibited significant cytotoxicity against human lung cancer cell lines (A549, HCC827) with IC50 values ranging from 2.12 µM to 6.75 µM . The findings suggest that structural modifications can enhance antitumor efficacy.
Antimicrobial Studies
In vitro assays demonstrated that certain derivatives displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the benzothiazole moiety is believed to contribute significantly to this activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
